N-Boc Desmethyl Fluvoxamine

Description

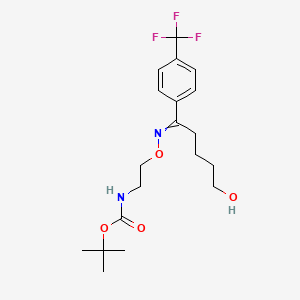

N-Boc Desmethyl Fluvoxamine (CAS 192876-03-2) is a chemically modified derivative of Desmethyl Fluvoxamine (CAS 192876-02-1), the primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine (CAS 54739-18-3). Fluvoxamine is widely used to treat depression and obsessive-compulsive disorder (OCD) and is metabolized primarily via CYP2D6 into Desmethyl Fluvoxamine . The addition of a tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom in Desmethyl Fluvoxamine results in this compound, a compound frequently utilized in synthetic chemistry as an intermediate or reference standard .

Propriétés

IUPAC Name |

tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGJPRJLRYOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Desmethyl Fluvoxamine typically involves the protection of the amino group of desmethyl fluvoxamine with a Boc group. This can be achieved by reacting desmethyl fluvoxamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield synthesis by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps . Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of the Boc group in a continuous flow system, enhancing productivity and reducing costs .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc Desmethyl Fluvoxamine undergoes several types of chemical reactions, including:

Deprotection: The removal of the Boc protecting group can be achieved using various reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or solid acid catalysts

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, oxalyl chloride in methanol, or solid acid catalysts in THF at elevated temperatures

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine or sodium bicarbonate.

Major Products Formed

Deprotection: Desmethyl fluvoxamine is the primary product formed after the removal of the Boc group.

Substitution: Various substituted derivatives of desmethyl fluvoxamine, depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

N-Boc Desmethyl Fluvoxamine retains the pharmacological characteristics of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). It exhibits a high affinity for the sigma-1 receptor, which is implicated in neuroprotection and anti-inflammatory effects. Research indicates that fluvoxamine can modulate immune responses and has potential antiviral properties, particularly against COVID-19 due to its ability to reduce inflammation and regulate coagulopathy .

2.1. Treatment of Psychiatric Disorders

This compound is being explored for its efficacy in treating:

- Obsessive-Compulsive Disorder (OCD) : Similar to fluvoxamine, it may help alleviate symptoms by increasing serotonin availability.

- Major Depressive Disorder : Its potential as an adjunct therapy with other antidepressants is under investigation .

2.2. Viral Infections

Recent studies have highlighted the compound's antiviral potential, particularly against respiratory viruses:

- COVID-19 : Clinical trials suggest fluvoxamine can prevent clinical deterioration in patients with mild COVID-19 symptoms by modulating immune responses .

3.1. Clinical Trials

A notable randomized controlled trial demonstrated that fluvoxamine significantly reduced the risk of clinical deterioration in COVID-19 patients compared to placebo. The study involved 150 patients who received either fluvoxamine or a placebo, with results indicating a marked improvement in recovery rates .

3.2. Pharmacokinetic Studies

Pharmacokinetic evaluations reveal that this compound has favorable absorption and distribution characteristics, making it suitable for further development in therapeutic contexts .

Data Tables

Mécanisme D'action

The mechanism of action of N-Boc Desmethyl Fluvoxamine is closely related to that of fluvoxamine. It functions primarily by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane . This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft and improved mood regulation . Additionally, fluvoxamine and its derivatives, including this compound, act as agonists for the sigma-1 receptor, which modulates inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Activité Biologique

N-Boc Desmethyl Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various anxiety disorders and obsessive-compulsive disorder (OCD). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Fluvoxamine

Fluvoxamine has been shown to effectively treat conditions such as OCD, social anxiety disorder, and panic disorder. Its primary mechanism involves the inhibition of serotonin reuptake, enhancing serotonergic neurotransmission. Additionally, fluvoxamine interacts with sigma-1 receptors (S1R), which are implicated in neuroprotection and anti-inflammatory effects .

Serotonin Reuptake Inhibition

this compound retains the core mechanism of fluvoxamine by blocking the sodium-dependent serotonin transporter (SERT). This inhibition leads to increased serotonin levels in the synaptic cleft, enhancing mood and reducing anxiety symptoms. The compound's affinity for SERT is crucial for its antidepressant effects.

Sigma-1 Receptor Agonism

Research indicates that fluvoxamine has a high affinity for S1R, which plays a role in neuroprotection and modulation of inflammation. Agonism at this receptor promotes nerve growth factor (NGF)-induced neurite outgrowth, suggesting potential neuroprotective properties . This mechanism may contribute to the therapeutic effects observed in mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of fluvoxamine due to its structural similarities. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption post-oral administration |

| Bioavailability | Not significantly affected by food |

| Half-Life | Approximately 15 hours |

| Metabolism | Primarily hepatic via CYP450 enzymes |

| Excretion | Mainly through urine |

Anti-Inflammatory Effects

Fluvoxamine's interaction with S1R suggests that this compound may also exhibit anti-inflammatory properties. Studies have shown that S1R agonists can modulate cytokine production in immune cells, potentially reducing inflammation associated with mood disorders .

Case Studies and Research Findings

Several studies have examined the effects of fluvoxamine on various populations:

- Children and Adolescents : A study involving children with OCD showed significant improvements in symptoms after treatment with fluvoxamine, indicating its safety and efficacy in younger populations .

- Long-Term Efficacy : Post-marketing surveillance data indicated that fluvoxamine maintained efficacy over long-term treatment periods, with a low incidence of adverse drug reactions (ADRs) reported during extended use .

- Neuroprotective Effects : Research has suggested that fluvoxamine may protect against neurodegenerative processes through its action on S1R, which could be extrapolated to this compound given their shared mechanisms .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Fluvoxamine and its metabolites (e.g., desmethyl derivatives) in modulating serotonin reuptake and Sigma-1 receptor activity?

- Fluvoxamine primarily acts as a selective serotonin reuptake inhibitor (SSRI) but also exhibits Sigma-1 receptor agonism, which may influence autophagy and nucleocytoplasmic transport . Metabolites like desmethyl derivatives could retain or modify these activities, requiring comparative pharmacokinetic/pharmacodynamic (PK/PD) studies. Methodologically, receptor binding assays (e.g., radioligand displacement) and cell-based models (e.g., NSC34 cells) are used to quantify Sigma-1R interactions .

Q. How can researchers optimize synthetic pathways for Fluvoxamine derivatives, such as N-Boc Desmethyl Fluvoxamine, to ensure purity and stability in preclinical studies?

- Synthesis of intermediates like this compound typically involves protecting group strategies (e.g., tert-butoxycarbonyl, Boc) during demethylation steps. Characterization via HPLC, mass spectrometry, and NMR ensures structural fidelity. Stability studies under varying pH and temperature conditions are critical for validating storage protocols (analogous to N-Nitroso Desmethyl Carbinoxamine methods).

Q. What validated rating scales are appropriate for assessing Fluvoxamine’s efficacy in depression trials, and how do they address symptom heterogeneity?

- The Montgomery-Åsberg Depression Rating Scale (MADRS) is sensitive to treatment-induced changes and correlates with the Hamilton Rating Scale (HRS). However, MADRS better differentiates responders/non-responders due to its focus on core depressive symptoms (e.g., sadness, tension) rather than broad psychopathology . Trials should predefine symptom clusters (e.g., anxiety vs. apathy) to avoid conflating outcomes .

Advanced Research Questions

Q. How should conflicting clinical trial data on Fluvoxamine’s efficacy in COVID-19 be reconciled, and what statistical approaches address these discrepancies?

- Trials such as STOP COVID 1 (negative) and TOGETHER (positive) show divergent results due to dosing differences (50 mg vs. 100 mg BID) and endpoint variability (e.g., hospitalization rates vs. symptom resolution). Meta-analyses using random-effects models (risk ratio: 0.75, 95% CI: 0.58–0.97) suggest a dose-dependent effect, but sensitivity analyses are needed to account for trial heterogeneity . Bayesian methods could quantify conditional probabilities of efficacy under varying assumptions .

Q. What methodological considerations are critical when designing RCTs to assess Fluvoxamine derivatives in novel therapeutic applications (e.g., neuroprotection or antiviral effects)?

- Key factors include:

- Dose selection : Preclinical data (e.g., Sigma-1R activation at 10 μg/mL in NSC34 cells ) should inform starting doses.

- Endpoint specificity : Use composite endpoints (e.g., hospitalization + viral clearance) to capture multidimensional outcomes .

- Blinding : Decentralized trials with placebo controls reduce bias, as seen in COVID-19 outpatient studies .

- Population stratification : High-risk cohorts (e.g., unvaccinated, comorbid patients) enhance statistical power .

Q. What are the implications of Fluvoxamine’s dose-response relationship and metabolite pharmacokinetics for optimizing depression treatment regimens?

- Fluvoxamine exhibits a non-linear dose-response curve, with higher doses (100–200 mg/day) improving remission rates but increasing gastrointestinal side effects (OR: 2.23–2.86 vs. tricyclics) . Population PK models incorporating CYP2D6 polymorphisms and metabolite exposure (e.g., desmethyl Fluvoxamine) can personalize dosing. Therapeutic drug monitoring (TDM) is recommended in non-responders .

Q. How does Sigma-1 receptor agonism by Fluvoxamine and its derivatives rescue autophagy in neurodegenerative disease models?

- In NSC34 cells, Fluvoxamine stabilizes Pom121, a nucleoporin critical for nuclear transport, via Sigma-1R interactions. This promotes autophagy (e.g., reduced TDP-43 aggregates) . Researchers should use siRNA knockdown of Sigma-1R/Pom121 and measure autophagic flux (LC3-II/LC3-I ratio) to validate mechanisms. Co-treatment with autophagy inhibitors (e.g., chloroquine) can isolate pathway-specific effects .

Data Contradiction Analysis

Recommendation : Dose stratification (50 mg vs. 100 mg BID) and standardized endpoints (e.g., WHO Clinical Progression Scale) are needed in future trials .

Methodological Guidelines

- For PK/PD Studies : Use LC-MS/MS to quantify Fluvoxamine and metabolites in plasma .

- For Mechanistic Studies : Combine Western blotting (Pom121, Sigma-1R) with confocal microscopy (nuclear transport assays) .

- For Clinical Trials : Adopt adaptive designs to re-estimate sample sizes based on interim analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.